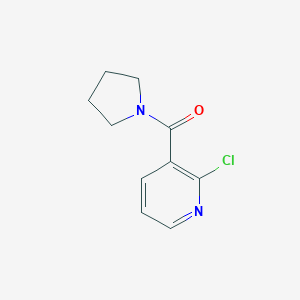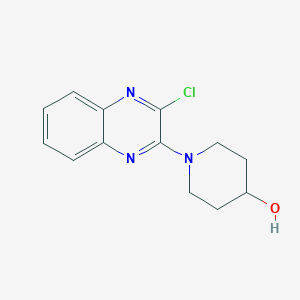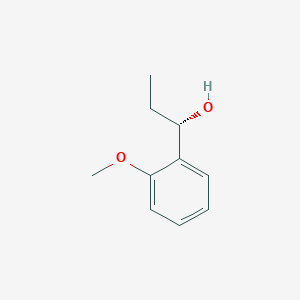![molecular formula C9H15NOS B183642 2-[(3-Thienylmethyl)amino]-1-butanol CAS No. 892592-63-1](/img/structure/B183642.png)
2-[(3-Thienylmethyl)amino]-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Thienylmethyl)amino]-1-butanol is a chemical compound with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . It is also known by other synonyms such as AKOS LT-1125X562 and UKRORGSYN-BB BBV-176672 .
Molecular Structure Analysis
The molecular structure analysis of 2-[(3-Thienylmethyl)amino]-1-butanol can be performed using various techniques such as NMR spectroscopy, X-ray crystallography, and cryoelectron microscopy . These techniques can provide detailed 3D structural information about the compound .Physical And Chemical Properties Analysis
2-[(3-Thienylmethyl)amino]-1-butanol is a solid at room temperature . Its hydrochloride salt form has a molecular weight of 221.75 . More detailed physical and chemical properties can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Biofuel Production
One significant application of compounds related to 2-[(3-Thienylmethyl)amino]-1-butanol is in the production and application of biofuels, such as n-butanol. n-Butanol is considered a competitive renewable biofuel for use in internal combustion engines due to its many advantages over conventional gasoline, diesel fuel, and other widely used biofuels like methanol and ethanol. The properties of n-butanol, including its combustion characteristics, engine performance, and exhaust emissions, demonstrate its potential as a superior alternative fuel. Research efforts focus on increasing fermentative butanol production through various methods, such as metabolic engineering and advanced fermentation techniques, highlighting the importance of substrates in the fermentation process (Chao Jin et al., 2011).
Flavor Chemistry in Foods
Branched aldehydes, including compounds structurally related to 2-[(3-Thienylmethyl)amino]-1-butanol, are vital flavor compounds in many food products. The production and degradation of these aldehydes from amino acids are extensively reviewed, with special emphasis on 3-methyl butanal and its presence in various food products. Understanding the generation pathways of these flavor compounds is crucial for controlling the formation of desired levels of aldehydes in food products (B. Smit et al., 2009).
Synthesis of Complex Organic Compounds
The synthesis and properties of thiochromones, including 2-mono- and 2,3-disubstituted derivatives, are areas of significant interest in organic chemistry. Thiochromones, to which 2-[(3-Thienylmethyl)amino]-1-butanol is structurally related, are systematically reviewed for their methods of synthesis, chemical reactivity, and biological activity. These compounds' chemical transformations, including functional derivatives, are rarely accompanied by thiopyrone ring opening, distinguishing them from representatives of the chromone system. This review highlights the importance of understanding the reactivity and potential applications of thiochromones and their derivatives in the development of new organic compounds with various biological activities (V. Sosnovskikh, 2018).
Zukünftige Richtungen
While specific future directions for 2-[(3-Thienylmethyl)amino]-1-butanol are not mentioned in the search results, compounds with similar structures are being studied for their potential applications in various fields. For example, certain pyrrolo[3,2-d]pyrimidines are being investigated as potential inhibitors for autoimmune diseases .
Eigenschaften
IUPAC Name |
2-(thiophen-3-ylmethylamino)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-2-9(6-11)10-5-8-3-4-12-7-8/h3-4,7,9-11H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSPYWBKPREQBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CSC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406041 |
Source


|
| Record name | 2-[(3-thienylmethyl)amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Thienylmethyl)amino]-1-butanol | |
CAS RN |
892592-63-1 |
Source


|
| Record name | 2-[(3-thienylmethyl)amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


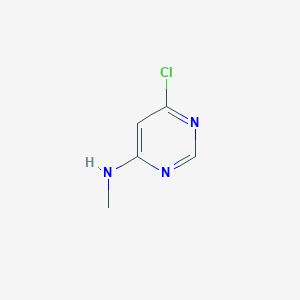
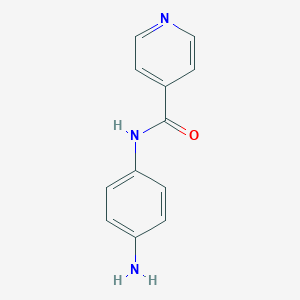
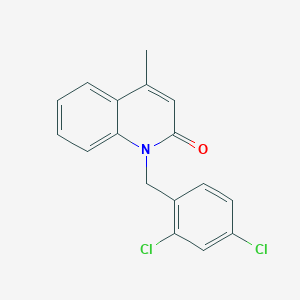
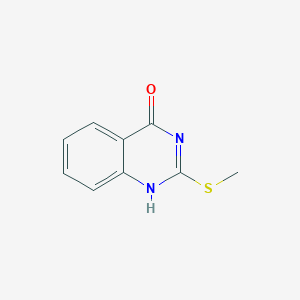
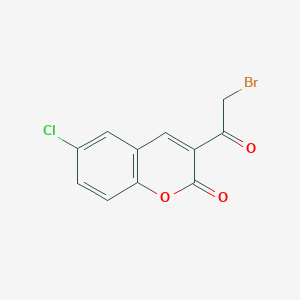
![5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B183572.png)
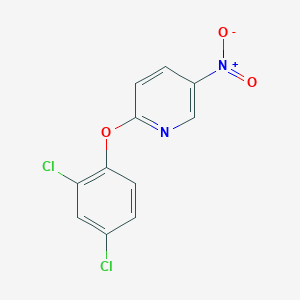
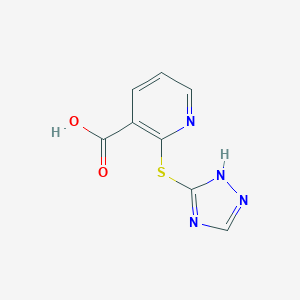
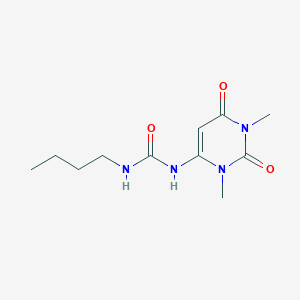
![1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B183578.png)
